7-[4-(acetylamino)phenyl]-N-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with chlorophenyl, acetamidophenyl, and methyl groups
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and avoids the use of harsh reaction conditions.
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antifungal and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and fungal growth .
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
Thiazolo[3,2-b]triazole: Known for its antifungal properties.
Triazolo[1,5-a]benzazoles: Noted for their anti-inflammatory and analgesic activities.
1,2,4-Triazolo[4,3-a]pyridines: Evaluated for their antifungal activities.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of N-(2-CHLOROPHENYL)-7-(4-ACETAMIDOPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE.
Properties
Molecular Formula |
C21H19ClN6O2 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
7-(4-acetamidophenyl)-N-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2/c1-12-18(20(30)27-17-6-4-3-5-16(17)22)19(28-21(25-12)23-11-24-28)14-7-9-15(10-8-14)26-13(2)29/h3-11,19H,1-2H3,(H,26,29)(H,27,30)(H,23,24,25) |
InChI Key |
SWJXDTOYXDURLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)NC(=O)C)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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